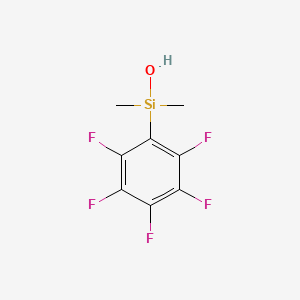

Dimethyl(pentafluorophenyl)silanol

Description

Significance of Pentafluorophenylsilanol Derivatives in Modern Chemical Science

Pentafluorophenylsilanol derivatives, including Dimethyl(pentafluorophenyl)silanol, are of considerable importance in contemporary chemical science. The introduction of the highly fluorinated pentafluorophenyl group imparts unique electronic properties and enhanced stability to the silanol (B1196071) backbone. These characteristics make them valuable building blocks in the synthesis of advanced materials and as reagents in various chemical transformations.

The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the acidity of the silanol proton, making these compounds useful as catalysts or co-catalysts in a range of organic reactions. Furthermore, the presence of the fluorinated ring can lead to unique intermolecular interactions, such as π-π stacking and halogen bonding, which are exploited in the design of supramolecular structures and functional materials. Their application extends to surface modification, where they can impart hydrophobicity and chemical resistance to various substrates.

Historical Context and Evolution of Perfluorinated Organosilicon Compounds in Research

The field of organosilicon chemistry dates back to the 19th century, but the systematic investigation and development of perfluorinated organosilicon compounds is a more recent endeavor. The initial focus of organosilicon chemistry was on the synthesis and study of alkyl and aryl silanes. However, the advent of fluorine chemistry in the mid-20th century opened up new avenues for creating organosilicon compounds with tailored properties.

The development of perfluorinated organosilicon compounds was driven by the need for materials with exceptional thermal stability, chemical inertness, and unique electronic properties. Early research in this area was often challenging due to the difficulties associated with handling and synthesizing highly fluorinated reagents. Over the years, advancements in synthetic methodologies have made these compounds more accessible, leading to a surge in research exploring their potential applications in catalysis, materials science, and electronics. The study of compounds like this compound is a testament to the ongoing evolution of this specialized area of organofluorine chemistry.

Structural Features and Unique Reactivity Drivers of this compound

The distinct properties of this compound arise from the specific arrangement of its constituent atoms. The molecule features a central silicon atom bonded to two methyl groups, a hydroxyl group, and a pentafluorophenyl ring.

The key reactivity drivers of this compound are:

The Si-OH group: The silanol functional group is a site of reactivity, capable of undergoing condensation reactions to form siloxanes or acting as a proton donor. The acidity of this proton is significantly enhanced by the adjacent electron-withdrawing pentafluorophenyl group.

The Si-C bond: The bond between the silicon atom and the pentafluorophenyl ring is generally stable, though it can be cleaved under certain harsh conditions. researchgate.net

Methyl Groups: The two methyl groups attached to the silicon atom provide steric bulk and influence the solubility of the compound in organic solvents.

The interplay of these structural features results in a compound with a unique reactivity profile, making it a valuable tool for chemists working in various fields.

Below are tables detailing some of the physical and spectroscopic properties of a closely related compound, chlorodimethyl(pentafluorophenyl)silane, which can provide insights into the expected characteristics of this compound.

Physical Properties of Chlorodimethyl(pentafluorophenyl)silane sigmaaldrich.com

| Property | Value |

| Molecular Formula | C8H6ClF5Si |

| Molecular Weight | 260.66 g/mol |

| Boiling Point | 88-90 °C / 10 mmHg |

| Density | 1.384 g/mL at 25 °C |

| Refractive Index | n20/D 1.448 |

Spectroscopic Data for Dimethyl(pentafluorophenyl)silane (B1366626) nih.gov

| Spectroscopy Type | Description |

| 1H NMR | Spectra available from commercial suppliers. |

| 13C NMR | Spectra available from commercial suppliers. |

| IR | Spectra available from commercial suppliers. |

| Mass Spectrometry | Spectra available from commercial suppliers. |

Structure

3D Structure

Properties

CAS No. |

63107-86-8 |

|---|---|

Molecular Formula |

C8H7F5OSi |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

hydroxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C8H7F5OSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 |

InChI Key |

OKPZSOVHKLCTLQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dimethyl Pentafluorophenyl Silanol

Strategies for Carbon-Silicon Bond Formation in Perfluorinated Systems

The creation of a stable carbon-silicon (C-Si) bond is the foundational step in the synthesis of dimethyl(pentafluorophenyl)silanol. Given the electron-withdrawing nature of the pentafluorophenyl group, specific synthetic strategies are required to achieve efficient bond formation.

A primary and widely utilized method is the Grignard reaction . organic-chemistry.orgvapourtec.comlibretexts.org This involves the reaction of a Grignard reagent, pentafluorophenylmagnesium bromide, with a suitable chlorosilane, such as dichlorodimethylsilane (B41323). The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing a chloride ion and forming the desired C-Si bond. The reaction is typically carried out in an anhydrous ether solvent, as Grignar reagents are highly reactive towards water. libretexts.org

Another effective approach is the use of organolithium reagents . Pentafluorophenyllithium, generated in situ from a suitable precursor, can also act as a potent nucleophile to attack the chlorosilane. This method often provides high yields and can be advantageous in certain contexts. organic-chemistry.org

Hydrosilylation represents an alternative strategy, particularly for creating alkyl-linked perfluorinated aryl silanes. nih.gov This reaction involves the addition of a hydrosilane across a double or triple bond. For instance, the hydrosilylation of a terminal alkene containing a pentafluorophenyl group with a silane (B1218182) like dichlorodimethylsilane, often catalyzed by platinum complexes, can form the C-Si bond. While not a direct route to dimethyl(pentafluorophenyl)silane (B1366626) itself, this method is crucial for synthesizing related structures.

The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups present in the molecule. For the direct synthesis of the pentafluorophenyl-silicon bond, Grignard and organolithium reagents are the most common and effective strategies.

Hydrolysis and Silanol (B1196071) Group Formation Mechanisms in Fluorinated Silane Precursors

Following the successful formation of the carbon-silicon bond, the next critical step is the hydrolysis of the resulting chlorodimethyl(pentafluorophenyl)silane to yield the target silanol. This transformation involves the nucleophilic substitution of the chloro group with a hydroxyl group.

The mechanism of hydrolysis for chlorosilanes is generally well-understood and proceeds through a nucleophilic attack by water on the silicon atom. The presence of the electron-withdrawing pentafluorophenyl group can influence the reactivity of the Si-Cl bond. The hydrolysis is typically carried out in a biphasic system or in the presence of a mild base to neutralize the hydrochloric acid byproduct.

In contrast to the favorable hydrolysis of chlorosilanes, the hydrolysis of fluorosilanes is significantly more challenging and often thermodynamically unfavorable. nih.govresearchgate.net Theoretical studies have shown that the hydrolysis of fluorosilanes is highly endothermic in the gas phase. nih.govresearchgate.net While the activation energy is lower in an aqueous medium, the process remains less favorable than the hydrolysis of their chloro-analogues. nih.gov This highlights the importance of using a chlorosilane precursor for the efficient synthesis of this compound.

The general mechanism for the hydrolysis of a chlorosilane can be depicted as follows:

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom of the chlorosilane.

Transition State: A pentacoordinate silicon intermediate is formed.

Leaving Group Departure: The chloride ion departs, and a proton is lost from the attacking water molecule, often facilitated by another water molecule or a base, to form the silanol and hydrochloric acid.

The rate of hydrolysis can be influenced by factors such as temperature, pH, and the solvent system used. Careful control of these parameters is essential to ensure complete conversion to the silanol and to minimize potential side reactions.

Advanced Synthetic Routes and Methodological Innovations for Enhanced Yield and Selectivity

Ongoing research focuses on developing more efficient, scalable, and selective methods for the synthesis of arylsilanols, including this compound. These advancements aim to improve yields, reduce reaction times, and minimize the formation of byproducts.

One area of innovation involves the use of flow chemistry . Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for highly exothermic or hazardous reactions. The generation and use of Grignard reagents in flow systems has been successfully demonstrated, paving the way for more efficient and scalable syntheses of organosilanes. vapourtec.com

Catalytic methods are also at the forefront of synthetic innovation. The development of novel catalysts for C-Si bond formation, such as advanced palladium or rhodium complexes, can offer higher efficiency and functional group tolerance compared to traditional methods. organic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions of arylsilanols have been extensively studied and optimized. nih.govacs.org While this is more relevant to the downstream applications of the silanol, the principles of catalyst design can be applied to the initial C-Si bond formation step.

Furthermore, optimizations in reaction conditions, such as the use of specific solvent mixtures or additives, can significantly impact the yield and selectivity of the synthesis. For example, the use of "turbo-Grignards," which are mixed magnesium/lithium reagents, can enhance reactivity and overcome some of the limitations of traditional Grignard reagents. vapourtec.com

| Synthetic Advancement | Description | Potential Benefits |

| Flow Chemistry | Use of continuous flow reactors for synthesis. | Improved control, safety, and scalability. |

| Advanced Catalysis | Development of novel transition metal catalysts. | Higher efficiency, broader substrate scope. |

| Optimized Reagents | Use of enhanced reagents like "turbo-Grignards". | Increased reactivity and yield. |

These methodological advancements are crucial for making the synthesis of specialized silanols like this compound more practical and cost-effective for various applications.

Mechanistic Insights into Side Reactions During Synthesis

During the Grignard reaction, a common side reaction is the homocoupling of the Grignard reagent to form decafluorobiphenyl. This can occur through various pathways, including the reaction of the Grignard reagent with unreacted bromopentafluorobenzene. The formation of this byproduct is often favored at higher temperatures and concentrations of the starting materials. libretexts.org

Another potential side reaction is the formation of disiloxanes . This occurs through the condensation of two silanol molecules, eliminating a molecule of water. This reaction is often catalyzed by acidic or basic conditions and can be a significant issue during the hydrolysis step and subsequent workup and purification. The formation of 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)disiloxane is a common impurity.

In some cases, incomplete reaction during the Grignard step can lead to the presence of unreacted starting materials or partially substituted silanes. For instance, if dichlorodimethylsilane is used, the reaction might stop after the first substitution, leaving chlorodimethyl(pentafluorophenyl)silane as an impurity.

| Side Product | Formation Mechanism | Mitigation Strategy |

| Decafluorobiphenyl | Homocoupling of the Grignard reagent. | Control of temperature and reactant concentration. |

| Disiloxane (B77578) | Condensation of two silanol molecules. | Careful control of pH and temperature during hydrolysis and purification. |

| Incompletely Reacted Silanes | Insufficient reaction time or stoichiometry. | Optimization of reaction conditions and stoichiometry. |

Careful control of reaction parameters, such as temperature, stoichiometry, and reaction time, is essential to minimize the formation of these and other potential byproducts.

Purification and Isolation Techniques for High Purity this compound

Obtaining high-purity this compound is critical for its use in subsequent applications. The purification strategy must effectively remove unreacted starting materials, catalysts, and any side products formed during the synthesis.

Crystallization is a primary method for purifying solid silanols. The choice of solvent is crucial and is determined by the solubility characteristics of the desired product and its impurities. A good solvent will dissolve the compound at an elevated temperature but allow it to crystallize out upon cooling, leaving the impurities in the solution.

Chromatography is another powerful technique for purification. Column chromatography using silica (B1680970) gel is commonly employed. The polarity of the eluent is carefully chosen to achieve separation between the silanol and any byproducts. For instance, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. The pentafluorophenyl group's polarity influences its interaction with the stationary phase. nih.gov

Distillation can be used to purify the chlorodimethyl(pentafluorophenyl)silane precursor before hydrolysis. Fractional distillation under reduced pressure is often necessary to separate compounds with close boiling points.

Mechanistic Investigations of Chemical Reactivity of Dimethyl Pentafluorophenyl Silanol

Acid-Base Equilibria and Proton Transfer Dynamics in Solution and Solid State

The acidity of silanols is notably higher than their carbon-based counterparts, alcohols. wikipedia.org This is attributed to the electronegativity difference between silicon and carbon. wikipedia.org In the case of Dimethyl(pentafluorophenyl)silanol, the strongly electron-withdrawing pentafluorophenyl group is expected to further enhance the acidity of the silanol (B1196071) proton.

Studies on related fluorinated silanols have shown a dramatic increase in Brønsted acidity compared to non-fluorinated analogues. nih.gov For instance, the pKa of tris(pentafluorophenyl)silanol is significantly lower than that of triphenylsilanol. This increased acidity facilitates deprotonation, even by weak bases. unimi.it The pKa values for silanols can vary significantly depending on the substituents, with arylsilanols generally exhibiting greater acidity, allowing for full deprotonation in aqueous solutions. wikipedia.org

The dynamics of proton transfer in both solution and the solid state are influenced by hydrogen bonding. Silanols are known to form intermolecular hydrogen bonds, which can affect their reactivity. researchgate.net In the solid state, these interactions can lead to the formation of ordered supramolecular structures. unimi.it The study of proton transfer dynamics often involves techniques like NMR spectroscopy to probe the exchange rates and equilibrium positions of the acidic proton.

Condensation and Siloxane Formation Mechanisms

A key reaction of silanols is condensation, which leads to the formation of siloxane (Si-O-Si) bonds. sigmaaldrich.com This process can occur through self-condensation or co-condensation with other molecules.

Self-Condensation Pathways and Oligomerization Kinetics

The self-condensation of silanols to form siloxanes is a fundamental process in silicone chemistry. wikipedia.org This reaction can be catalyzed by both acids and bases. acs.org The mechanism generally involves the nucleophilic attack of a deprotonated silanolate on a neutral silanol molecule, or the protonation of a silanol followed by attack from another neutral silanol.

The kinetics of self-condensation are influenced by several factors, including the concentration of the silanol, the catalyst, pH, and the solvent. nih.govacs.org For this compound, the electron-withdrawing nature of the pentafluorophenyl group likely affects the rate of condensation. Studies on the condensation of other silanols have shown that the reaction can follow different rate laws depending on the conditions. nih.govrsc.org The formation of cyclic or linear oligomers can occur, with the distribution of products depending on the reaction kinetics. acs.org

Co-Condensation Reactions with Diverse Silanols and Other Organic Functionalities

This compound can also undergo co-condensation with other silanols, leading to the formation of mixed siloxanes. This process is synthetically useful for creating polymers with tailored properties. The principles governing co-condensation are similar to those of self-condensation, with the relative reactivities of the different silanols playing a crucial role.

Furthermore, the silanol group can react with other organic functional groups. For example, it can participate in condensation reactions with alcohols to form silyl (B83357) ethers. The reactivity in these co-condensation reactions is again influenced by the electronic and steric properties of the reactants.

Nucleophilic and Electrophilic Reactivity at the Silicon Center and Carbon-Silicon Bond

The silicon center in this compound is susceptible to both nucleophilic and electrophilic attack.

The silicon atom is relatively electropositive and can be attacked by nucleophiles. In basic media, the deprotonated silanolate is a potent nucleophile. sigmaaldrich.com The silicon center can also be attacked by external nucleophiles, leading to substitution reactions. The pentafluorophenyl group, being strongly electron-withdrawing, can influence the susceptibility of the silicon atom to nucleophilic attack.

Conversely, the silicon atom can act as an electrophile. The Si-H bond in silanes can be activated by electrophiles, a key step in some hydrosilation reactions. nih.gov While this compound does not have a Si-H bond, the silicon center itself can interact with Lewis bases. rsc.org The carbon-silicon bond in organosilanes can also exhibit reactivity towards electrophiles, particularly in unsaturated systems. wikipedia.org However, the Si-C(pentafluorophenyl) bond is generally strong and less prone to electrophilic cleavage. Studies on tris(pentafluorophenyl)silanol have shown that the Si-C6F5 bond can be cleaved in the presence of weak bases. unimi.itresearchgate.net

Influence of the Pentafluorophenyl Group on Electronic Structure and Reaction Pathways

The pentafluorophenyl (C6F5) group exerts a profound influence on the electronic structure and reactivity of this compound. As a strong electron-withdrawing group, it significantly increases the acidity of the silanol proton. nih.gov This enhanced acidity makes deprotonation easier, influencing its behavior in acid-base reactions and condensation processes.

The electron-withdrawing nature of the C6F5 group also affects the reactivity of the silicon center. It can make the silicon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the presence of the bulky and rigid pentafluorophenyl group can introduce steric effects that influence reaction pathways and the stability of intermediates. The electronic effects of the pentafluorophenyl group can be observed in spectroscopic data, such as NMR chemical shifts. nih.gov

Rearrangement Reactions and Degradation Pathways Under Specific Chemical Conditions

Under certain conditions, siloxanes can undergo rearrangement reactions, often catalyzed by acids or bases, leading to a redistribution of siloxane bonds. acs.org While specific rearrangement reactions of this compound are not extensively documented in the provided search results, the general principles of siloxane rearrangement would apply.

Degradation of siloxane polymers can occur under various conditions, including exposure to radiation or certain chemical environments. nih.gov For instance, the presence of water can promote the formation of silanol groups from siloxane bonds. nih.gov In the case of phenyl-containing siloxanes, radiation-induced excitation of the phenyl groups can lead to degradation pathways involving hydrogen abstraction and chain scission. nih.gov The strong Si-C bond in the pentafluorophenyl group might influence the degradation mechanism compared to non-fluorinated phenylsiloxanes. The degradation of polysiloxanes can also be initiated by catalysts that activate the Si-O bond. rsc.org

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si NMR) for Detailed Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. Analysis across various nuclei (¹H, ¹³C, ¹⁹F, ²⁹Si) provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy In the ¹H NMR spectrum of dimethyl(pentafluorophenyl)silanol, two primary signals are expected: one for the methyl protons and another for the hydroxyl proton.

Si-CH₃ Protons : The protons on the two methyl groups attached to the silicon atom are chemically equivalent and would appear as a single sharp peak. Based on data for the closely related dimethyl(phenyl)silane, these protons typically resonate in the upfield region, around 0.2-0.6 ppm. For example, the methyl protons in (4-bromophenyl)dimethyl(phenyl)silane appear at 0.57 ppm rsc.org.

Si-OH Proton : The chemical shift of the silanol (B1196071) proton (Si-OH) is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. unn.edu.ng In non-polar solvents and at low concentrations, a sharper signal might be observed between 1-3 ppm. In more polar, hydrogen-bond-accepting solvents like acetone-d₆ or DMSO-d₆, the signal shifts downfield significantly and broadens. For instance, studies on various silanols show this peak can appear anywhere from 2 to 8 ppm. researchgate.netresearchgate.net

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum would show distinct signals for the methyl carbons and the carbons of the pentafluorophenyl ring.

Si-CH₃ Carbon : This signal is expected at a very upfield position, typically between -4 and +2 ppm, consistent with other methylsilanes. rsc.org

Pentafluorophenyl Carbons : The carbons of the C₆F₅ ring are subject to complex splitting patterns due to one-bond and multi-bond coupling with fluorine (¹J_CF, ²J_CF, etc.). This can sometimes make the signals broad or difficult to detect. reddit.com The carbon directly attached to the silicon (C-1) is expected to be a multiplet around 110-115 ppm. The other aromatic carbons (C-2,6, C-3,5, and C-4) will appear as distinct multiplets in the range of approximately 135 to 150 ppm due to the strong electron-withdrawing effect of the fluorine atoms.

¹⁹F NMR Spectroscopy ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govyoutube.com For the pentafluorophenyl group, three distinct signals are expected due to the symmetry of the ring: one each for the ortho-, meta-, and para-fluorines.

Ortho-Fluorines (F-2,6) : Typically appear around -130 to -140 ppm.

Para-Fluorine (F-4) : Usually found around -150 to -160 ppm.

Meta-Fluorines (F-3,5) : Appear at the most downfield position, around -160 to -165 ppm. The exact chemical shifts and coupling constants (J_FF) provide a unique fingerprint for the C₆F₅ group. youtube.com

²⁹Si NMR Spectroscopy While ²⁹Si has low natural abundance and sensitivity, its large chemical shift range makes it an excellent probe for the silicon environment. huji.ac.ilresearchgate.net The chemical shift is highly sensitive to the substituents on the silicon atom. For a silanol like this compound, the silicon atom is bonded to two methyl groups, one pentafluorophenyl group, and one hydroxyl group. The chemical shift is influenced by hydrogen bonding at the hydroxyl group; solvents that are strong hydrogen bond acceptors can cause a downfield shift. capes.gov.br Based on data for related compounds like dimethyldimethoxysilane (-1.98 ppm) and other substituted silanes, the ²⁹Si chemical shift for this compound is predicted to be in the range of -5 to -20 ppm. rsc.orgunige.ch

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -Si(CH₃)₂ | 0.2 - 0.6 | Expected as a sharp singlet. |

| ¹H | -OH | 1 - 8 | Shift and multiplicity are highly dependent on solvent and concentration. researchgate.netresearchgate.net |

| ¹³C | -Si(CH₃)₂ | -4 - +2 | - |

| ¹³C | C₆F₅ | 110 - 150 | Complex multiplets due to C-F coupling. reddit.com |

| ¹⁹F | ortho-F | -130 - -140 | Multiplet. |

| ¹⁹F | para-F | -150 - -160 | Multiplet. |

| ¹⁹F | meta-F | -160 - -165 | Multiplet. |

| ²⁹Si | (CH₃)₂(C₆F₅)Si(OH) | -5 - -20 | Shift is sensitive to solvent effects. capes.gov.br |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Elucidation of Intermolecular Interactions

Vibrational spectroscopy is essential for identifying functional groups and studying intermolecular forces like hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum of this compound would be dominated by several key absorption bands:

O-H Stretching : A prominent broad band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group involved in intermolecular hydrogen bonding. In the gas phase or in dilute non-polar solutions, a sharper "free" O-H stretch may appear around 3700 cm⁻¹.

C-H Stretching : Absorptions corresponding to the methyl C-H stretches would appear just below 3000 cm⁻¹.

C-F Stretching : Strong, characteristic bands for the C-F bonds of the pentafluorophenyl ring are expected in the 1000-1300 cm⁻¹ region.

Si-O Stretching : The Si-O stretch of the silanol group typically appears as a strong band in the 830-950 cm⁻¹ range. For trimethylsilanol (B90980), this vibration is observed around 840 cm⁻¹. nih.gov

Si-C Stretching : Vibrations for the Si-CH₃ groups would be found in the 750-850 cm⁻¹ region.

Pentafluorophenyl Ring : The aromatic ring itself will have several characteristic absorptions, including a strong band near 1515 cm⁻¹ and another near 980 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to FT-IR.

The Si-O-H bending and Si-O stretching modes are typically observable in the Raman spectrum.

The symmetric vibrations of the pentafluorophenyl ring, which may be weak in the FT-IR spectrum, often give strong Raman signals.

Studies on trimethylsilanol have used Raman spectroscopy to help assign the SiOH group frequencies, which can be complex due to coupling with other vibrational modes. nih.gov The formation of hydrogen-bonded structures significantly shifts these frequencies.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H Stretch (H-bonded) | -OH | 3200 - 3600 (Broad) | FT-IR |

| C-H Stretch | -CH₃ | 2900 - 3000 | FT-IR, Raman |

| C=C Stretch (Aromatic) | C₆F₅ | ~1515 | FT-IR, Raman |

| C-F Stretch | C₆F₅ | 1000 - 1300 (Strong) | FT-IR |

| Si-O Stretch | Si-OH | 830 - 950 | FT-IR, Raman |

| Si-C Stretch | Si-CH₃ | 750 - 850 | FT-IR, Raman |

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For a relatively volatile compound like this compound, both GC-MS with electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) could be employed.

Expected Fragmentation Pattern (Electron Ionization) Under EI conditions, the molecular ion (M⁺) would be expected, followed by characteristic fragmentation pathways.

Loss of a Methyl Group : The most common initial fragmentation for methylsilanes is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. This would likely be the base peak in the spectrum.

Loss of the Pentafluorophenyl Group : Cleavage of the Si-C₆F₅ bond could lead to the loss of a pentafluorophenyl radical (•C₆F₅), resulting in a [M-167]⁺ ion.

Rearrangements : Silanols can undergo rearrangements. For instance, the migration of the hydroxyl group or fluorine atoms followed by fragmentation can lead to various smaller ions. A study on the mass spectra of C₆F₅M(CH₃)₂ (where M = N, P, As) noted the migration of fluorine atoms to the central atom during fragmentation. researchgate.net

Formation of Silicon-Containing Ions : Ions corresponding to [Si(CH₃)₂OH]⁺ (m/z 77) or after rearrangement, ions like [Si(CH₃)FOH]⁺ could be observed.

A study on dimethylsilanediol (B41321) (DMSD) using LC/MS/MS with negative ion ESI identified a key fragment ion at m/z=75, proposed to be [CH₃-(Si=O)-O]⁻, after the initial loss of a proton and a methyl group from the parent molecule. nasa.gov A similar pathway could be possible for this compound.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Packing

X-ray diffraction analysis of a single crystal provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, insights can be gained from the structures of related compounds like tris(pentafluorophenyl)silanol.

Challenges and Predicted Structural Features

Condensation : A major challenge in obtaining a crystal structure of a simple silanol is its high tendency to undergo self-condensation to form a disiloxane (B77578) (Si-O-Si). researchgate.net This requires very controlled hydrolysis of the corresponding chlorosilane precursor and careful crystallization conditions.

Hydrogen Bonding : In the solid state, the silanol molecules would be expected to form strong intermolecular hydrogen bonds (O-H···O), creating chains, dimers, or more complex supramolecular architectures. This is a defining feature of silanol crystal structures.

Theoretical and Computational Studies on Dimethyl Pentafluorophenyl Silanol

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost. cmu.edu DFT is used to determine the electronic structure of a system by calculating its electron density, from which properties like energy, structure, and bonding can be derived. cmu.edu For silanols, DFT methods such as B3LYP, often paired with basis sets like 6-311++G**, are utilized to compute optimized molecular geometries and investigate chemical bonding. researchgate.net

Researchers apply these methods to predict key structural parameters. For instance, in a study on the related compound dimethylphenylsilanol, DFT calculations were used to determine bond lengths, bond angles, and dihedral angles of the molecule's minimum energy conformation. researchgate.net This information is crucial for understanding the molecule's three-dimensional shape and steric profile.

Beyond simple geometry, DFT is used to analyze the nature of the chemical bonds within the molecule through techniques like Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis provides insights into charge distribution, atomic hybridization, and donor-acceptor interactions between orbitals, which govern the molecule's stability and polarity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also a common practice. The energy and shape of these orbitals are key indicators of a molecule's chemical reactivity, highlighting the most likely sites for nucleophilic or electrophilic attack.

Table 1: Example of Calculated Molecular Structure Parameters for a Silanol (B1196071) using DFT Note: This table is illustrative of the type of data generated for silanols. Specific values for dimethyl(pentafluorophenyl)silanol would require a dedicated computational study.

| Parameter | Calculated Value |

|---|---|

| Si-O Bond Length | 1.65 Å |

| O-H Bond Length | 0.97 Å |

| Si-C (Methyl) Bond Length | 1.88 Å |

| Si-C (Phenyl) Bond Length | 1.87 Å |

| C-Si-C Angle | 110.5° |

| Si-O-H Angle | 112.0° |

Investigating Reaction Pathways, Transition States, and Energy Landscapes via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, locate the high-energy transition states that control reaction rates, and determine the thermodynamic stability of reactants, intermediates, and products.

For reactions involving silanols, such as condensation or grafting onto a surface, DFT calculations can be used to model the step-by-step process. epfl.ch For example, in modeling the reaction of a silanol with another molecule, the initial structures of the reactants are optimized. Then, the geometry of the transition state is located using specialized algorithms. Finally, the structures of the products are optimized. By calculating the energy at each of these points, a reaction energy profile can be constructed.

The change in electronic energy (ΔE) and, more importantly, the change in Gibbs free energy (ΔG), which accounts for enthalpy and entropy, determine the spontaneity and favorability of a reaction. epfl.ch A negative ΔG indicates a spontaneous reaction. For instance, the calculated energetics for the grafting of an organotin compound onto silanol groups on a silica (B1680970) surface showed the reaction to be highly exoenergetic, confirming its favorability. epfl.ch This approach allows for the screening of potential reactions and catalysts entirely in silico before any experimental work is undertaken.

Table 2: Example of Calculated Reaction Energetics using DFT Note: This table illustrates the type of data generated from reaction pathway modeling, based on a study of a silanol reaction on a silica surface. epfl.ch

| Reaction Step | Parameter | Calculated Value (kJ/mol) |

|---|---|---|

| Formation of Monografted Species | Change in Electronic Energy (ΔE) | -134 |

| Change in Gibbs Free Energy (ΔG) | -107 |

Molecular Dynamics Simulations of Intermolecular Interactions, Aggregation Behavior, and Solvation Effects

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the motion and interactions of multiple molecules over time. nih.govunibs.it MD simulations provide a "computational microscope" to observe dynamic processes like aggregation and the effects of solvent. nih.gov

For a molecule like this compound, which contains a polar hydroxyl (-OH) group capable of hydrogen bonding, MD simulations are particularly insightful. Simulations can predict the propensity of these molecules to form intermolecular hydrogen bonds with each other, leading to the formation of dimers, trimers, or larger aggregates. nih.gov This behavior is highly dependent on the solvent environment. In non-polar solvents like carbon tetrachloride, silanols would be expected to show a high degree of self-association, as the solute-solute hydrogen bonds are more favorable than interactions with the solvent. nih.govunibs.it Conversely, in polar, hydrogen-bond-accepting solvents like DMSO or water, the silanol's -OH group would preferentially interact with the solvent molecules, reducing self-aggregation. nih.govunibs.it

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which serves as a bridge between theoretical models and experimental reality. By calculating spectroscopic parameters and comparing them to measured spectra, researchers can validate the accuracy of their computational methods and structural assignments.

DFT calculations are widely used to predict a range of spectroscopic data. For example, the vibrational frequencies of a molecule can be calculated, which correspond to the peaks observed in an Infrared (IR) spectrum. epfl.ch The calculated ¹H, ¹³C, or ²⁹Si Nuclear Magnetic Resonance (NMR) chemical shifts are also a common and valuable output. epfl.ch

The validation process involves comparing the computed spectrum with the experimental one. A strong agreement between the two provides confidence that the calculated molecular structure and electronic environment are accurate representations of the real molecule. For instance, in a study involving surface-grafted organotin species on silica, the calculated ¹¹⁹Sn chemical shift of 110 ppm was in good agreement with the major experimental signal at 122 ppm, supporting the proposed structure of the surface species. epfl.ch Discrepancies between calculated and experimental data can also be informative, often pointing to environmental effects (like solvation or aggregation) or dynamic processes not captured in the static computational model. epfl.ch

Table 3: Example of Predicted vs. Experimental Spectroscopic Data Note: This table is an example based on a study of a related organometallic species interacting with a silanol surface, illustrating the validation process. epfl.ch

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| 119Sn NMR Chemical Shift (ppm) | 110 | 122 |

| Isolated Silanol ν(OH) IR Frequency (cm-1) | ~3747 | 3745 |

Applications of Dimethyl Pentafluorophenyl Silanol in Materials Science and Polymer Chemistry

Precursor for Advanced Silicone Polymers and Hybrid Organic-Inorganic Materials

The fundamental reactivity of the silanol (B1196071) (Si-OH) group positions Dimethyl(pentafluorophenyl)silanol as a key precursor for creating sophisticated polymers. The terminal silanol groups are susceptible to condensation reactions, particularly under mild acidic or basic conditions, forming stable siloxane bonds (-Si-O-Si-). gelest.com This process is the cornerstone of silicone polymer chemistry.

When this compound is used as a monomer or co-monomer in polymerization reactions, the resulting silicone polymers incorporate the bulky, electron-withdrawing pentafluorophenyl group directly into the polymer backbone or as a pendant group. This integration yields advanced silicones with properties that surpass those of conventional polydimethylsiloxanes. These enhancements can include:

Increased Thermal Stability: The strong carbon-fluorine bonds and the stability of the aromatic ring enhance the polymer's resistance to thermal degradation.

Modified Solubility and Chemical Resistance: The fluorinated groups alter the polymer's polarity, making it soluble in specific fluorinated solvents and highly resistant to chemical attack.

Tailored Refractive Index: The presence of the highly polarizable pentafluorophenyl group can be used to adjust the optical properties of the resulting silicone, which is valuable for optical device applications. gelest.com

Furthermore, this compound is a critical building block for hybrid organic-inorganic materials. Through co-condensation with other precursors, such as tetraethoxysilane (TEOS), it allows for the precise introduction of organic, fluorinated moieties into an inorganic silica (B1680970) network. osti.gov This creates a single-phase material with a combination of properties derived from both its organic and inorganic components.

Surface Modification Agent for Tailored Functional Coatings and Films

One of the most significant applications of this compound is in the chemical modification of surfaces. The silanol group can readily react with hydroxyl (-OH) groups present on the surfaces of a wide variety of substrates, including glass, silica, quartz, and metal oxides. This covalent bonding permanently grafts the dimethyl(pentafluorophenyl)silyl moiety onto the surface, dramatically altering its properties.

The primary outcome of this modification is the creation of a low-energy surface characterized by high hydrophobicity and oleophobicity. The densely packed, non-polar pentafluorophenyl groups effectively repel water, oils, and many organic solvents. This makes the compound an effective agent for producing functional coatings and films with properties such as:

Anti-fouling and Self-cleaning Surfaces: Modified surfaces resist the adhesion of contaminants and can be easily cleaned.

Chemical Passivation: The fluorinated layer provides a protective barrier against corrosive chemicals.

Moisture Barriers: The hydrophobic nature of the coating prevents water ingress, which is critical for protecting sensitive electronics or optical components.

The table below summarizes the effects of surface modification using silanol-based compounds on various substrates.

| Substrate Material | Pre-Modification Property | Post-Modification Property | Application Benefit |

| Silica/Glass | Hydrophilic | Highly Hydrophobic, Low Surface Energy | Self-cleaning windows, Anti-fouling labware |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | High Surface Energy | Chemically Resistant, Oleophobic | Corrosion protection, Anti-graffiti coatings |

| Polymers with Surface Hydroxyls | Polar | Non-polar, Reduced Friction | Enhanced biocompatibility, Mold release |

Role in Sol-Gel Processes for the Synthesis of Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile method for producing solid materials from small molecules, involving the conversion of a colloidal solution ("sol") into an integrated network ("gel"). mdpi.com this compound is an ideal co-precursor in sol-gel chemistry for fabricating hybrid organic-inorganic materials. osti.gov

In a typical process, the silanol is mixed with a primary silica precursor, such as tetraethoxysilane (TEOS) or tetramethyl orthosilicate (B98303) (TMOS), in a solvent. researchgate.netnih.gov During the hydrolysis and condensation stages of the reaction, the this compound molecules are incorporated into the growing three-dimensional silica (SiO₂) network. mdpi.com The result is not a simple mixture but a true hybrid material at the molecular level, where the pentafluorophenyl groups are covalently bound to and distributed throughout the inorganic matrix.

This integration allows for precise control over the final material's bulk properties:

Porosity and Surface Area: The bulky fluorinated groups can act as porogens, influencing the pore structure of the final dried gel (xerogel).

Hydrophobicity: The incorporation of these groups throughout the material's bulk, not just on the surface, creates inherently hydrophobic gels.

Mechanical and Thermal Properties: The rigid aromatic rings can enhance the stiffness and thermal stability of the silica network. researchgate.net

These hybrid materials have found use as catalyst supports, specialized chromatographic phases, and low-dielectric-constant insulating films.

Integration into Nanostructured Materials for Specific Functionalization and Interfacial Control

At the nanoscale, controlling the interface between different materials is paramount. This compound serves as a critical agent for the surface functionalization of nanomaterials, such as silica nanoparticles, carbon nanotubes, and quantum dots. The silanol group anchors the molecule to the nanoparticle surface, creating a functional shell with outward-facing pentafluorophenyl groups.

This surface functionalization is used to:

Improve Dispersion: Nanoparticles modified with this compound can be more easily and stably dispersed in fluorinated polymer matrices or solvents, preventing agglomeration and ensuring a homogeneous composite material.

Control Interfacial Energy: The fluorinated surface layer modifies the interfacial tension between the nanoparticle and a surrounding matrix, which can improve the mechanical properties and performance of nanocomposites.

Create Specific Recognition Sites: The unique electronic properties and potential for π-π stacking of the pentafluorophenyl ring can be exploited to create surfaces that selectively interact with other aromatic molecules, forming a basis for sensors or separation media.

Research has shown that modifying silica nanoparticles with various functional silanes can create tailored surface chemistry for specific applications, such as improving the retention of formulations on surfaces. nih.govnih.gov

Development of Smart Materials Incorporating Pentafluorophenylsilanol Units

Smart materials are defined by their ability to respond to external stimuli, such as changes in their chemical or physical environment. sci-hub.se The incorporation of this compound units into polymers and materials opens pathways for the development of such responsive systems. The pentafluorophenyl group is not inert; its strong dipole moment and electron-withdrawing nature make it capable of participating in specific, non-covalent interactions.

Potential applications in smart materials include:

Chemical Sensors: A material incorporating these units could change its optical (e.g., fluorescence) or electrical properties upon binding with a target analyte through interactions with the fluorinated ring.

Responsive Surfaces: Coatings could be designed to switch their wettability or adhesive properties in response to changes in pH, solvent polarity, or temperature, which would alter the conformation or interactions of the pentafluorophenyl groups at the surface.

Stimuli-Responsive Gels: Hydrogels or organogels containing these units could exhibit controlled swelling/shrinking behavior triggered by the presence of specific chemical guests that interact with the fluorinated moieties.

While still an emerging area, the unique electronic and interactive properties of the pentafluorophenyl group make it a promising component for the rational design of the next generation of smart and responsive materials.

Catalytic Applications and Roles of Dimethyl Pentafluorophenyl Silanol

Dimethyl(pentafluorophenyl)silanol as a Brønsted Acid Catalyst or Co-catalyst in Organic Reactions

The defining feature of this compound in a catalytic context is its enhanced Brønsted acidity. The strong inductive effect of the pentafluorophenyl (C₆F₅) ring withdraws electron density from the silicon atom, which in turn polarizes the Si-O bond and weakens the O-H bond. This results in a more acidic proton compared to non-fluorinated analogues like dimethylphenylsilanol.

Research into heavily fluorinated silanols has demonstrated this principle unequivocally. For instance, the Brønsted acidity of a perfluorinated trialkoxysilanol, {(F₃C)₃CO}₃SiOH, was found to be over 13 orders of magnitude higher than that of orthosilicic acid and significantly more acidic than common organic acids such as benzoic acid or phenol. nih.gov This dramatic increase in acidity suggests that this compound is a potent Brønsted acid catalyst capable of promoting a variety of acid-catalyzed reactions.

As a Brønsted acid catalyst, it can protonate substrates, thereby activating them for subsequent transformations. Potential applications include reactions that traditionally rely on strong acids, with the advantage that the organosilanol may offer different solubility, selectivity, and milder reaction conditions. Such reactions include epoxide ring-opening, acetal (B89532) formation, and the hydroalkoxylation of olefins. whiterose.ac.uknih.gov Strong and confined Brønsted acids have been shown to catalyze the enantioselective cyclization of bis(methallyl)silanes, a transformation that highlights the potential for precision in catalysis. nih.gov

The table below summarizes representative organic reactions where a strong Brønsted acid catalyst, such as this compound, could be applied.

| Reaction Type | Substrate Example | Product Type | Potential Role of this compound |

| Epoxide Ring-Opening | Styrene Oxide + Methanol | 2-methoxy-2-phenylethan-1-ol | Protonation of the epoxide oxygen, facilitating nucleophilic attack by methanol. whiterose.ac.uk |

| Acetal Formation | Benzaldehyde + Ethylene Glycol | 2-phenyl-1,3-dioxolane | Protonation of the carbonyl oxygen, activating the aldehyde for reaction with the diol. whiterose.ac.uk |

| Intramolecular Hydroalkoxylation | 4-penten-1-ol | 2-methyltetrahydrofuran | Protonation of the olefin to generate a carbocation, followed by intramolecular cyclization. nih.gov |

| Enantioselective Silane (B1218182) Cyclization | Bis(methallyl)diphenylsilane | Si-stereogenic Silacycle | Enantioselective protonation of an allyl group to initiate diastereoselective cyclization. nih.gov |

Ligand Design and Synthesis Utilizing this compound Derivatives for Metal Catalysis

The silanol (B1196071) group is an effective coordinating moiety for transition metals, and its derivatives are valuable as ligands in catalysis. This compound can serve as a key building block for designing novel ligands where the silanol oxygen acts as a hard, X-type ligand, and the pentafluorophenyl group allows for fine-tuning of the ligand's electronic properties.

Groundbreaking work in this area includes the development of multifunctional chiral silanol ligands for enantioselective catalysis. escholarship.orgchemrxiv.orgrsc.org For example, chiral aminoamide silanol ligands have been successfully employed in copper-catalyzed N-H insertion reactions to produce unnatural amino acid derivatives with high enantioselectivity. escholarship.orgchemrxiv.orgrsc.org In these systems, the silanol group is crucial for both catalytic activity and stereochemical control.

Derivatives of this compound could be synthesized to create bidentate or tridentate ligands. The pentafluorophenyl group would enhance the Lewis acidity of the coordinated metal center, potentially increasing catalytic turnover. Furthermore, the flat, electron-poor aromatic ring could engage in non-covalent interactions, such as π-π stacking, to influence the organization of the transition state and enhance enantioselectivity. escholarship.org

The following table details examples of silanol-based ligands and their applications in metal catalysis, illustrating the potential for ligands derived from this compound.

| Ligand Type | Metal | Catalyzed Reaction | Key Finding |

| Chiral Aminoamide Silanol | Copper (Cu) | Enantioselective N-H Insertion | The silanol coordinating group is essential for achieving high yield and enantioselectivity. escholarship.orgchemrxiv.orgrsc.org |

| Phosphinoalkyl Dimethylsilanol | Ruthenium (Ru), Rhodium (Rh), Iridium (Ir) | General Coordination Chemistry | Demonstrates the compatibility of the silanol moiety with phosphine (B1218219) ligands and late transition metals. |

Role in Organocatalytic Systems Involving Silicon Centers and Fluorinated Moieties

Organocatalysis, the use of small organic molecules as catalysts, is a cornerstone of modern synthesis. This compound is uniquely positioned to function as an organocatalyst due to the combination of a silicon center and a highly fluorinated moiety.

Its primary role in organocatalysis stems from its Brønsted acidity. nih.gov Unlike metal-based Lewis acids, this silanol can activate substrates through proton donation in a purely organic system, avoiding issues of metal toxicity or contamination. This is particularly relevant for the synthesis of fine chemicals and pharmaceuticals.

An exemplary organocatalytic system involves the use of a strong, confined chiral Brønsted acid to catalyze the enantioselective cyclization of bis(methallyl)silanes, yielding valuable Si-stereogenic silacycles. nih.gov This reaction proceeds without any metal and relies solely on the acid to control the entire catalytic cycle and induce asymmetry. The success of such systems provides a clear blueprint for the potential application of this compound as a powerful organocatalyst.

The table below outlines potential organocatalytic applications for this compound.

| Organocatalytic System | Role of Silicon Center | Role of Fluorinated Moiety | Example Transformation |

| Brønsted Acid Catalysis | Forms the core structure of the silanol catalyst. | Enhances the acidity of the silanol proton through a strong electron-withdrawing effect. nih.gov | Asymmetric protonation of olefins or enamines. nih.gov |

| Hydrogen Bond Donor Catalysis | The Si-OH group acts as the hydrogen bond donor. | Increases the hydrogen-bond donating strength. | Activation of electrophiles, such as carbonyls or imines, for nucleophilic attack. |

Mechanistic Insights into Catalytic Cycles and Active Species Formation Involving this compound

Understanding the mechanism by which a catalyst operates is fundamental to optimizing its performance and expanding its applications. For this compound, the mechanistic pathways depend on its specific role in a reaction.

As a Brønsted Acid Catalyst: The catalytic cycle begins with the protonation of the substrate by the silanol's acidic proton. This generates a reactive intermediate, such as a carbocation or a protonated carbonyl, and the corresponding dimethyl(pentafluorophenyl)silanolate anion. nih.gov The substrate then undergoes transformation, and the catalytic cycle is completed upon regeneration of the silanol catalyst, typically through deprotonation of the product or another species in the reaction mixture. In enantioselective variants, a chiral environment around the acidic proton is responsible for stereocontrol during the initial protonation event. nih.govnih.gov

As a Ligand in Metal Catalysis: When incorporated into a ligand, the silanol group directly participates in the catalytic cycle. Mechanistic and computational studies on a copper-catalyzed N-H insertion reaction revealed that the silanol coordinates to the copper center. escholarship.orgchemrxiv.org The active species is proposed to be a hydrogen-bond stabilized silanol-chelating copper carbenoid complex. escholarship.org This coordination not only activates the metal center but also helps to create a rigid and well-defined chiral pocket around it. DFT calculations have further suggested that π-π stacking interactions between the substrate and an aromatic part of the ligand are critical for achieving high selectivity. escholarship.org The electron-withdrawing pentafluorophenyl group in a similar ligand would be expected to strongly influence these electronic and steric interactions.

The formation of the active species often involves the in situ deprotonation of the silanol to form a silanolate, which then binds to the metal. This silanolate can be a more effective σ-donating ligand compared to the neutral silanol, thereby modulating the electronic properties of the metal catalyst throughout the catalytic cycle.

Intermolecular Interactions and Supramolecular Assembly Research Involving Dimethyl Pentafluorophenyl Silanol

Hydrogen Bonding Networks and Their Influence on Aggregation and Reactivity

The silanol (B1196071) group in Dimethyl(pentafluorophenyl)silanol is a potent hydrogen bond donor, a characteristic feature of arylsilanols. ic.ac.uk This propensity for strong hydrogen bond formation is a primary driver of its aggregation and influences its reactivity. Research on analogous silanols demonstrates that these compounds readily form a range of hydrogen-bonded structures, from simple dimers to more complex chains and sheets. ic.ac.uk

In the case of this compound, the presence of the electron-withdrawing pentafluorophenyl group is expected to increase the acidity of the silanol proton, leading to even stronger hydrogen bonds compared to non-fluorinated arylsilanols. These strong O-H···O interactions are the foundational force in the formation of its supramolecular assemblies. The aggregation can proceed through various motifs, including cyclic dimers or linear chains, depending on steric factors and the presence of other interacting molecules.

The aggregation state, mediated by these hydrogen bonds, has a direct impact on the reactivity of the silanol group. For instance, the formation of aggregates can sterically hinder the hydroxyl group, potentially reducing its reactivity in certain chemical transformations. Conversely, the organized arrangement within a supramolecular assembly could pre-organize molecules for specific reactions, leading to enhanced or altered reactivity and selectivity.

| Interaction Type | Description | Influence on Aggregation & Reactivity |

| O-H···O | Strong hydrogen bonding between silanol groups. | Primary driving force for aggregation into dimers, chains, and higher-order structures. Can modulate reactivity by altering the accessibility of the hydroxyl group. |

| C-H···O | Weaker hydrogen bonds involving methyl groups and the silanol oxygen. | Contributes to the stability and specific geometry of the supramolecular assemblies. |

Fluorophilic Interactions and Their Impact on Molecular Recognition and Self-Assembly

The pentafluorophenyl group introduces a significant fluorinated domain into the molecule, leading to fluorophilic interactions. These interactions, arising from the unique properties of fluorine atoms, such as their high electronegativity and low polarizability, play a crucial role in molecular recognition and self-assembly. In the solid state, these interactions can manifest as fluorine-fluorine contacts and C-H···F hydrogen bonds. researchgate.net

The segregation of fluorinated and non-fluorinated parts of molecules, a phenomenon known as the "fluorophobic effect" in some contexts, can drive the self-assembly process. In this compound, this could lead to layered structures where the fluorinated rings stack together, segregated from the more polar hydrogen-bonding networks of the silanol groups. This type of organization is critical in designing materials with specific surface properties or for creating channels for molecular recognition.

These fluorophilic interactions, in concert with hydrogen bonding, provide a directional and specific basis for the self-assembly of this compound into well-defined supramolecular architectures.

| Interaction Type | Description | Impact on Molecular Recognition & Self-Assembly |

| F···F | Interactions between fluorine atoms on adjacent pentafluorophenyl rings. | Contributes to the packing and stability of the fluorinated domains within the supramolecular structure. |

| C-H···F | Weak hydrogen bonds between methyl C-H groups and fluorine atoms. | Provides additional directionality and stability to the self-assembled structure. researchgate.net |

| π-π Stacking (fluorinated) | Stacking interactions between electron-deficient pentafluorophenyl rings. | Can lead to the formation of columnar or layered structures, influencing the overall architecture. |

Supramolecular Architectures Driven by Specific Intermolecular Forces and Directionality

Solvent Effects on Intermolecular Interactions and Aggregation Behavior

The choice of solvent can have a profound effect on the intermolecular interactions and, consequently, the aggregation behavior of this compound. Solvents that are strong hydrogen bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, can compete with the self-association of the silanol groups, leading to a decrease in aggregation or the formation of solvent-silanol adducts. nih.gov

In contrast, non-polar, non-hydrogen bonding solvents would favor the self-assembly of the silanol through strong O-H···O hydrogen bonds. The aggregation behavior can be monitored using techniques like ¹H NMR spectroscopy, where the chemical shift of the Si-OH proton is sensitive to its hydrogen-bonding environment. nih.gov A downfield shift typically indicates stronger hydrogen bonding and a higher degree of aggregation.

The solvophobic effect can also play a role, particularly in solvents that are poor at solvating the fluorinated part of the molecule, which would drive the aggregation of the pentafluorophenyl rings. rsc.org Therefore, a careful selection of the solvent provides a powerful tool to control the supramolecular assembly of this compound in solution.

| Solvent Type | Effect on Hydrogen Bonding | Effect on Aggregation | Expected ¹H NMR Shift of Si-OH |

| Non-polar (e.g., Toluene) | Minimal interference with silanol self-association. | Promotes self-aggregation through strong O-H···O bonds. | Downfield |

| Polar Aprotic (e.g., Acetone, DMSO) | Competes for hydrogen bonding with the silanol group. nih.gov | Can disrupt self-aggregation, favoring monomeric or smaller aggregates. nih.gov | Upfield |

| Protic (e.g., Methanol) | Can act as both hydrogen bond donor and acceptor, leading to complex equilibria. | May form solvent-silanol hydrogen-bonded networks. | Variable, depends on the specific interactions. |

Derivatization Chemistry and Functionalization Strategies of Dimethyl Pentafluorophenyl Silanol

Synthesis of Silicon-Functionalized Derivatives (e.g., Silyl (B83357) Ethers, Silyl Esters, Silanes)

The hydroxyl group of dimethyl(pentafluorophenyl)silanol is the primary site for derivatization, enabling the formation of various silicon-functionalized compounds.

Silyl Ethers: Silyl ethers are readily synthesized by reacting this compound with alcohols. This reaction typically proceeds under mild conditions, often catalyzed by an acid or a base. organic-chemistry.org For instance, the reaction with a generic alcohol (R-OH) yields the corresponding silyl ether, dimethyl(pentafluorophenyl)(alkoxy)silane. The choice of catalyst can influence the reaction rate and selectivity. organic-chemistry.org Tris(pentafluorophenyl)borane (B72294) has been identified as an effective catalyst for the dehydrogenative silylation of alcohols with various silanes. organic-chemistry.org

Silyl Esters: The formation of silyl esters involves the reaction of this compound with carboxylic acids. Similar to silyl ether synthesis, this transformation can be facilitated by dehydrating agents or catalysts. An electrochemical method for synthesizing pentafluorophenyl esters from carboxylic acids and pentafluorophenol (B44920) has been developed, highlighting the reactivity of the pentafluorophenyl moiety. researchgate.netpsu.edu While this method doesn't directly involve the silanol (B1196071), it underscores the utility of the pentafluorophenyl group in ester formation. The direct reaction of the silanol with a carboxylic acid (R-COOH) would yield a silyl ester, dimethyl(pentafluorophenyl)silyl carboxylate.

Functional Silanes: The silanol functionality can be converted to other useful silane (B1218182) derivatives. For example, reaction with a chlorinating agent can produce chlorodimethyl(pentafluorophenyl)silane, a versatile intermediate for further nucleophilic substitution reactions. This chlorosilane can then react with various nucleophiles, such as amines, to form silazanes. Additionally, hydrosilylation reactions, where a Si-H bond is added across a double or triple bond, can be used to introduce a wide range of organic functionalities. While not starting from the silanol directly, the synthesis of 3-(pentafluorophenyl)propyldimethylchlorosilane (B140317) via hydrosilylation of allylpentafluorobenzene (B155225) with dimethylchlorosilane demonstrates a common strategy to create functionalized silanes.

Table 1: Examples of Silicon-Functionalized Derivatives

| Derivative Type | General Structure | Synthetic Precursors | Key Reaction Type |

|---|---|---|---|

| Silyl Ether | (CH₃)₂Si(C₆F₅)(OR) | This compound, Alcohol (R-OH) | Dehydrogenative Silylation |

| Silyl Ester | (CH₃)₂Si(C₆F₅)(OOCR) | This compound, Carboxylic Acid (R-COOH) | Esterification |

| Chlorosilane | (CH₃)₂Si(C₆F₅)Cl | This compound, Chlorinating Agent | Halogenation |

| Silazane | (CH₃)₂Si(C₆F₅)(NR₂) | Chlorodimethyl(pentafluorophenyl)silane, Amine (R₂NH) | Nucleophilic Substitution |

Modifications at the Pentafluorophenyl Moiety for Tunable Electronic and Steric Properties

Systematic variation of substituents on aromatic rings attached to a core structure has been shown to tune the electronic properties of the molecule. nih.govrsc.org By replacing one or more fluorine atoms on the pentafluorophenyl ring with other functional groups, it is possible to modulate the electron density at the silicon atom. For example, introducing electron-donating groups would increase the electron density, potentially altering the reactivity in catalytic applications. Conversely, adding even stronger electron-withdrawing groups would further enhance the Lewis acidity of the silicon center.

The steric environment around the silicon atom can also be adjusted by modifying the pentafluorophenyl ring. Introducing bulky substituents at the ortho positions can create a more sterically hindered environment, which can be advantageous in controlling selectivity in catalytic reactions. rsc.org

Grafting and Immobilization Strategies for Surface Chemistry and Heterogeneous Systems

The reactivity of the silanol group makes this compound an excellent candidate for surface modification. sigmaaldrich.com Grafting these molecules onto the surface of materials like silica (B1680970), glass, or metal oxides can impart unique properties, such as hydrophobicity and chemical resistance. nih.gov

The general strategy for covalent immobilization involves the reaction of the silanol group with hydroxyl groups present on the substrate surface, forming stable siloxane (Si-O-Si) bonds. This process can be carried out in solution or from the vapor phase. nih.govdoi.org The efficiency of the grafting process can be influenced by factors such as the solvent, temperature, and the presence of catalysts. mdpi.com

Recent advancements have focused on developing more controlled and efficient grafting methods. rsc.org These include the use of pre-functionalized organosilanes that are stable to purification before immobilization. The pentafluorophenyl group, with its distinct properties, can influence the packing and orientation of the molecules on the surface, leading to well-defined monolayers.

Synthesis of Polymeric Architectures Incorporating this compound Units Through Controlled Polymerization Techniques

This compound and its derivatives can be used as monomers or initiators in controlled polymerization reactions to create polymers with tailored architectures and functionalities. The presence of both a reactive silanol group and a modifiable pentafluorophenyl ring allows for the synthesis of a diverse range of polymeric materials.

One approach is the ring-opening polymerization of cyclic siloxanes, where the silanol can act as an initiator. Another strategy is polycondensation, where the difunctional nature of derivatized silanols can be exploited. For example, a diol derivative of dimethyl(pentafluorophenyl)silane (B1366626) could be condensed with other monomers to form linear polymers. lew.ro

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also be employed. nih.govresearchgate.net For instance, a derivative of this compound containing a polymerizable group (e.g., a methacrylate) could be copolymerized with other monomers to introduce the fluorinated silane unit into the polymer chain. utwente.nlresearchgate.net The resulting polymers would possess the combined properties of the siloxane backbone and the pendant pentafluorophenyl groups, such as thermal stability, low surface energy, and tunable reactivity. rsc.org

The use of tris(pentafluorophenyl)borane as a catalyst has been shown to be effective in the synthesis of polysiloxanes under mild conditions. researchgate.netresearchgate.net This catalyst can promote the condensation of hydrosilanes with alkoxysilanes or silanols, offering a controlled route to silicone polymers. mcmaster.ca

Future Research Directions and Emerging Areas in Dimethyl Pentafluorophenyl Silanol Chemistry

Exploration of Novel, Sustainable Synthetic Methodologies with Enhanced Efficiency

The development of environmentally benign and efficient methods for the synthesis of dimethyl(pentafluorophenyl)silanol and its derivatives is a primary area of future research. Current synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. Future efforts will likely focus on catalytic approaches that minimize waste and energy consumption.

Key research directions include:

Catalytic Hydrosilylation: Investigating new catalysts for the selective hydrosilylation of pentafluorobenzene (B134492) with dimethylsilane. This could involve exploring earth-abundant metal catalysts or developing more active and selective noble metal catalyst systems.

Direct C-H Silylation: Exploring the direct catalytic C-H silylation of pentafluorobenzene as a more atom-economical route to the key Si-C bond.

Green Solvents and Reaction Conditions: Developing synthetic protocols that utilize greener solvents and operate under milder conditions, such as lower temperatures and pressures, to reduce the environmental impact of production. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and process control compared to traditional batch methods.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Precursors | Potential Advantages | Key Challenges |

| Grignard Reaction | Pentafluorophenyl bromide, Dimethyldichlorosilane | Well-established, high yields | Stoichiometric magnesium use, potential for side reactions |

| Catalytic Hydrosilylation | Pentafluorobenzene, Dimethylsilane | Atom-economical, potentially milder conditions | Catalyst cost and stability, regioselectivity control |

| Direct C-H Silylation | Pentafluorobenzene, Dimethylsilane source | High atom economy, reduced waste | Catalyst development, harsh reaction conditions often required |

Development of Advanced Catalytic Systems Based on this compound Scaffolds

The distinct electronic and steric properties of the this compound moiety make it an attractive scaffold for the design of novel catalysts. The silanol (B1196071) group can act as a proton donor or a coordinating site for metal centers, while the pentafluorophenyl group can influence the electronic environment of the catalytic center.

Future research in this area will likely focus on:

Asymmetric Catalysis: Designing chiral catalysts incorporating the this compound framework for enantioselective transformations. This could involve the synthesis of chiral ligands that coordinate to a metal center alongside the silanol. rsc.org

Frustrated Lewis Pairs (FLPs): Exploring the use of sterically hindered this compound derivatives in combination with Lewis bases to form FLPs for the activation of small molecules like H₂, CO₂, and olefins.

Supported Catalysts: Immobilizing this compound-based catalysts on solid supports to facilitate catalyst recovery and recycling, enhancing the sustainability of catalytic processes.

Lewis Acid Catalysis: Utilizing the Lewis acidity of the silicon atom, enhanced by the electron-withdrawing pentafluorophenyl group, to catalyze a range of organic transformations. frontiersin.orgmdpi.com

Design of Next-Generation Materials with Tailored Functionalities and Responsive Properties

The incorporation of the this compound unit into polymers and materials can impart unique properties such as high thermal stability, chemical resistance, and low surface energy. Future research will aim to create "smart" materials with tailored functionalities.

Emerging areas of investigation include:

Self-Healing Materials: Developing polymers containing this compound units that can undergo reversible bond formation, leading to self-healing properties. The hydrogen bonding capabilities of the silanol group are key to this functionality.

Stimuli-Responsive Materials: Designing materials that change their properties in response to external stimuli such as light, temperature, or pH. The polar nature of the Si-OH bond and the unique electronic properties of the pentafluorophenyl group can be exploited for this purpose.

High-Performance Coatings: Formulating coatings based on this compound-containing polymers for applications requiring exceptional durability, hydrophobicity, and resistance to harsh environments.

Nanocomposites: Incorporating this compound-modified nanoparticles into polymer matrices to create nanocomposites with enhanced mechanical, thermal, and barrier properties. nih.gov Polyhedral oligomeric silsesquioxanes (POSS) are a promising class of nanoparticles for creating such advanced materials. nih.govnih.gov

In-depth Understanding of Complex Reaction Networks and Intermolecular Dynamics via Advanced In Situ Techniques

A deeper understanding of the reaction mechanisms and intermolecular interactions involving this compound is crucial for optimizing existing applications and discovering new ones. The use of advanced in situ spectroscopic and analytical techniques will be instrumental in achieving this.

Future research will likely employ:

In Situ NMR and IR Spectroscopy: To monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction pathways involving this compound. nih.gov

Computational Modeling: To complement experimental studies by providing theoretical insights into reaction mechanisms, transition state geometries, and the electronic structure of intermediates.

X-ray Crystallography: To determine the precise three-dimensional structures of this compound and its derivatives, as well as their complexes with other molecules, providing valuable information about intermolecular interactions. ens-lyon.fr

Mass Spectrometry Techniques: To characterize complex reaction mixtures and identify novel products and intermediates formed in reactions involving this compound.

| In Situ Technique | Information Gained | Relevance to this compound Chemistry |

| NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products | Elucidating reaction kinetics and mechanisms |

| IR Spectroscopy | Identification of functional groups and bonding changes | Monitoring the conversion of the silanol group |

| X-ray Crystallography | 3D molecular structure and packing | Understanding solid-state reactivity and intermolecular forces |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Identifying unknown products and reaction byproducts |

Integration with Advanced Manufacturing Technologies (e.g., 3D printing) for Functional Materials

The integration of this compound-based materials with advanced manufacturing technologies like 3D printing (additive manufacturing) opens up new possibilities for fabricating complex, functional devices.

Future research directions in this interdisciplinary area include:

Development of Novel Photocurable Resins: Creating resins for stereolithography (SLA) or digital light processing (DLP) 3D printing that incorporate this compound moieties to achieve desired material properties in the final printed object.

Functional Filaments for Fused Deposition Modeling (FDM): Compounding this compound-containing polymers into filaments for FDM printing to create objects with enhanced thermal and chemical resistance.

3D Printing of Microfluidic Devices: Utilizing the unique surface properties imparted by the this compound group to 3D print microfluidic devices with tailored flow characteristics and chemical compatibility. mdpi.com

Bio-inks for Tissue Engineering: Exploring the potential of incorporating biocompatible this compound derivatives into bio-inks for the 3D printing of tissue scaffolds and medical implants.

The convergence of the unique chemistry of this compound with cutting-edge manufacturing techniques promises to deliver a new generation of high-performance materials with unprecedented functionalities.

Q & A

Q. What are the recommended synthetic routes for dimethyl(pentafluorophenyl)silanol, and how does hydrolysis condition optimization influence product stability?